Methyl 5-methyl-6-(phenylthio)nicotinate
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Overview
Description
Methyl 5-methyl-6-(phenylthio)nicotinate is a chemical compound with the molecular formula C14H13NO2S and a molecular weight of 259.33 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset in various scientific and industrial applications.
Preparation Methods
The preparation of Methyl 5-methyl-6-(phenylthio)nicotinate involves several synthetic routes and reaction conditions. One common method involves the esterification of 6-methylnicotinic acid with an alcoholic solvent under acidic conditions. The reaction is typically carried out at a temperature range of 80-100°C to obtain the desired ester . Industrial production methods may vary, but they generally follow similar principles of esterification and purification to achieve high-purity products.
Chemical Reactions Analysis
Methyl 5-methyl-6-(phenylthio)nicotinate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of thiols or thioethers .
Scientific Research Applications
Methyl 5-methyl-6-(phenylthio)nicotinate has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds. In biology, it serves as a probe for studying enzyme activities and metabolic pathways. In medicine, it is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties. In industry, it is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Methyl 5-methyl-6-(phenylthio)nicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activities and signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation and pain .
Comparison with Similar Compounds
Methyl 5-methyl-6-(phenylthio)nicotinate can be compared with other similar compounds, such as Methyl nicotinate and Methyl 6-(phenylthio)nicotinate. While all these compounds share a common nicotinate backbone, this compound is unique due to the presence of both a methyl group and a phenylthio group at specific positions on the nicotinate ring. This structural uniqueness contributes to its distinct reactivity and selectivity in various chemical and biological processes .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable tool for scientific research and industrial production
Properties
Molecular Formula |
C14H13NO2S |
---|---|
Molecular Weight |
259.33 g/mol |
IUPAC Name |
methyl 5-methyl-6-phenylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H13NO2S/c1-10-8-11(14(16)17-2)9-15-13(10)18-12-6-4-3-5-7-12/h3-9H,1-2H3 |
InChI Key |
JYNPNLRYGXNPPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1SC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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